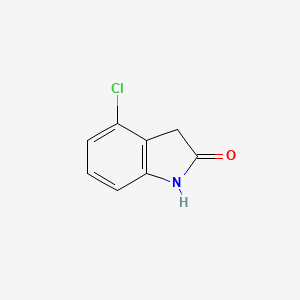

4-Chloroindolin-2-One

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPDJAXCBZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363201 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-77-3 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloroindolin-2-one

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloroindolin-2-one

This compound, also known as 4-chlorooxindole, is a halogenated derivative of the indolin-2-one scaffold. While modest in structure, it represents a strategically vital building block in modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in the chemical versatility endowed by its constituent functional groups: a reactive lactam, an activatable methylene group at the C3 position, and, most critically, a chloro-substituent on the aromatic ring. This chlorine atom serves as a versatile handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, this compound has emerged as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology applications.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its fundamental properties and spectroscopic signature. These data are essential for reaction monitoring, quality control, and structural verification.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data, compiled from authoritative chemical databases, provides a baseline for its handling and use in experimental settings.[2][3]

| Property | Value | Source |

| IUPAC Name | 4-chloro-1,3-dihydroindol-2-one | [2] |

| CAS Number | 20870-77-3 | [2][4] |

| Molecular Formula | C₈H₆ClNO | [2][4] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| Melting Point | 206-208 °C | [1][3] |

| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [1][3] |

| Appearance | Yellow to off-white powder/solid | [3] |

| pKa | 13.27 ± 0.20 (Predicted) | [3] |

| SMILES | C1C2=C(C=CC=C2Cl)NC1=O | [2] |

| InChIKey | XNSPDJAXCBZCRV-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

While comprehensive spectral data requires experimental acquisition, the expected signatures can be predicted based on the molecule's structure. These predictions are invaluable for confirming the identity and purity of the compound during synthesis and analysis.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:

-

A singlet or broad singlet for the N-H proton of the lactam, typically downfield.

-

A singlet for the two protons of the CH₂ group at the C3 position.

-

Three signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the chlorinated benzene ring. The substitution pattern will lead to specific splitting patterns (doublets and triplets) that are characteristic of the structure.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight distinct signals:

-

A signal for the carbonyl carbon (C=O) of the lactam, typically in the 170-180 ppm range.

-

Six signals in the aromatic region, with the carbon attached to the chlorine atom (C4) showing a characteristic shift.

-

A signal for the aliphatic methylene carbon (C3).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for characteristic absorption bands:

-

N-H stretching of the amide group (around 3200 cm⁻¹).

-

C=O stretching of the lactam carbonyl group (a strong band around 1700-1720 cm⁻¹).

-

C-Cl stretching in the fingerprint region.

-

C-H stretching and bending for aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 167. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be definitive confirmation of the compound's identity.

Synthesis and Manufacturing

The synthesis of this compound is a critical process, and several routes have been established. A common and effective laboratory-scale method involves the reductive cyclization of a precursor, 4-chloroindoline-2,3-dione (4-chloroisatin).

Experimental Protocol: Reductive Cyclization of 4-Chloroisatin

This protocol describes a robust method for preparing this compound. The causality behind this choice of reagents is the in situ generation of a low-valent titanium reagent, which is highly effective for the reduction of the C3-ketone of the isatin precursor without over-reducing the lactam carbonyl.

Reagents and Equipment:

-

4-chloroindoline-2,3-dione (1 equivalent)

-

Zinc powder (Zn) (6 equivalents)

-

Titanium tetrachloride (TiCl₄) (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

3% Hydrochloric acid (HCl)

-

Chloroform (or Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Step-by-Step Procedure: [3]

-

Inert Atmosphere: Set up the reaction apparatus under a dry nitrogen or argon atmosphere. This is crucial as low-valent titanium reagents are sensitive to air and moisture.

-

Reagent Suspension: To a stirring suspension of zinc powder (6 eq.) in anhydrous THF, slowly add titanium tetrachloride (3 eq.) at room temperature. The addition is exothermic and should be performed cautiously.

-

Formation of Reducing Agent: After the addition is complete, heat the mixture to reflux for 2 hours. During this time, the color will change, typically to black or dark brown, indicating the formation of the active low-valent titanium reducing agent.

-

Substrate Addition: Cool the suspension to room temperature. Add a solution of 4-chloroindoline-2,3-dione (1 eq.) dissolved in anhydrous THF dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 3% hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform or dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water (3 x volume) and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Reductive cyclization of 4-chloroisatin.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity to generate diverse libraries of compounds.

Key Reactive Sites

-

Amide (N1): The nitrogen atom is a nucleophile and can undergo reactions like alkylation, arylation, and acylation. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates the corresponding anion, which readily reacts with electrophiles.

-

Methylene (C3): The protons on the C3 carbon are acidic and can be removed by a strong base. The resulting enolate can participate in aldol-type condensation reactions with aldehydes and ketones, typically yielding 3-substituted-ylidene-indolin-2-one derivatives. This is a cornerstone reaction for many kinase inhibitor syntheses.

-

Aromatic Ring (C4-Cl): The chloro-substituent is the molecule's most valuable feature for diversification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, alkynyl, and amino groups at this position, which is critical for modulating pharmacological activity and physicochemical properties.

Reactivity Map

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-chloro derivative serves as an ideal starting point for exploring this chemical space.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a 3-substituted-ylidene-indolin-2-one core. The synthesis often involves a Knoevenagel condensation between an indolin-2-one and an aromatic aldehyde. Starting with this compound allows for late-stage diversification via cross-coupling at the C4 position to optimize potency, selectivity, and pharmacokinetic profiles.[1]

-

Bromodomain (BRD4) Inhibitors: The indole-2-one scaffold has been successfully utilized to develop selective inhibitors of the BD1 bromodomain of BRD4, which is a therapeutic target in oncology.[5] The ability to functionalize the benzene ring, as enabled by the chloro-substituent, is key to achieving selectivity and potency.

-

Anti-inflammatory Agents: Derivatives of indole-2-one have demonstrated significant anti-inflammatory activity by inhibiting the production of mediators like TNF-α and IL-6 in macrophages.[6] The diverse libraries needed to establish structure-activity relationships (SAR) can be efficiently generated from precursors like this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its GHS classification.

-

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: [3][7][8]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Conclusion

This compound is a high-value synthetic intermediate whose properties are ideally suited for the demands of modern drug discovery. Its straightforward synthesis and, more importantly, its strategically placed chloro-substituent provide a robust platform for generating molecular diversity through reliable and scalable chemical transformations. For research scientists and drug development professionals, a thorough understanding of its reactivity and handling is a key enabler for the efficient discovery and optimization of novel therapeutics targeting a wide range of diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO | CID 1480686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-1,3-DIHYDRO-INDOL-2-ONE | 20870-77-3 [amp.chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of the Indolin-2-one Scaffold

An In-Depth Technical Guide to 4-Chloroindolin-2-one (CAS: 20870-77-3): A Cornerstone Intermediate for Kinase Inhibitor Discovery

The indolin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its structural features allow for versatile functionalization, making it a cornerstone for the development of targeted therapeutics. Within this class of compounds, this compound (CAS No. 20870-77-3) emerges as a particularly valuable building block.[3][4] Its strategic placement of a chlorine atom on the benzene ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the core structure serves as a potent pharmacophore for a range of biological targets.[4] This guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, reactivity, and its pivotal application as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | References |

| CAS Number | 20870-77-3 | [3][6][7] |

| IUPAC Name | 4-chloro-1,3-dihydro-2H-indol-2-one | [3][8] |

| Synonyms | 4-Chloro-2-oxindole, 4-Chloroxindole | [3][7][9] |

| Molecular Formula | C₈H₆ClNO | [6][8] |

| Molecular Weight | 167.59 g/mol | [4][6][8] |

| Appearance | Yellow powder | [9] |

| Melting Point | 206-208 °C | [4][7][9] |

| Hazard Codes | Xi (Irritant) | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][8][9] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [6][9] |

Synthesis and Reactivity: Forging the Core

The construction of the this compound scaffold is a critical step that enables its use in more complex syntheses. A common and effective method involves the reductive cyclization of the corresponding isatin derivative, 4-chloroindoline-2,3-dione. This transformation is efficiently carried out using a low-valent titanium reagent.

The causality behind this choice of reagents is rooted in the mechanism of the reaction. Titanium tetrachloride (TiCl₄) is a strong Lewis acid that is reduced by zinc powder to a low-valent titanium species. This species is a powerful reducing agent capable of mediating the deoxygenation and cyclization of the isatin precursor to form the desired indolin-2-one ring system.

Experimental Protocol: Synthesis from 4-Chloroindoline-2,3-dione[9]

This protocol describes a representative lab-scale synthesis.

-

Reagent Preparation: To a stirring suspension of zinc powder (12 mmol) in freshly distilled, anhydrous tetrahydrofuran (THF, 15 mL) under a dry nitrogen atmosphere, slowly add titanium tetrachloride (TiCl₄, 6 mmol) at room temperature.

-

Rationale: This step generates the active low-valent titanium reagent. The reaction is exothermic and must be performed carefully under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

-

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Rationale: Refluxing ensures the complete formation of the titanium reagent suspension.

-

-

Substrate Addition: Cool the suspension to room temperature. Add a solution of 4-chloroindoline-2,3-dione (2 mmol) in THF (10 mL) dropwise to the stirring suspension.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 minutes. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Rationale: This reaction is typically rapid once the substrate is introduced to the active reagent.

-

-

Workup: Quench the reaction by adding 3% hydrochloric acid (15 mL). Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Rationale: The acidic quench neutralizes excess reagent and facilitates the separation of the organic product.

-

-

Purification: Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (e.g., petroleum ether/ethyl acetate = 5:1) to yield the pure this compound.

Application in Drug Discovery: The Kinase Inhibitor Paradigm

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The indolin-2-one scaffold is a well-established and highly effective core for the design of potent and selective kinase inhibitors.[1][10][11]

Compounds based on this scaffold function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and blocking the aberrant signaling cascade.[5][10]

This compound serves as a crucial starting material for creating these inhibitors. The C3 position of the indolinone ring is typically functionalized, often via a Knoevenagel condensation, to introduce various substituted aryl or heteroaryl groups. These substitutions are critical for determining the inhibitor's potency and selectivity against different kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][12]

A prominent example of an FDA-approved drug built upon this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[12][13] While Sunitinib itself is a 5-fluoro analog, the synthetic strategies and mechanism of action are directly translatable from intermediates like this compound.[14][15] The chloro-substituent on the 4-position offers an additional site for modification to fine-tune the molecule's properties, such as solubility, metabolic stability, and target engagement.[4]

Analytical Characterization

The identity and purity of this compound, and any subsequent derivatives, must be rigorously confirmed. Standard analytical techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as the characteristic carbonyl (C=O) and amine (N-H) stretches of the indolin-2-one core.

-

Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its molecular formula, and can reveal structural information through fragmentation patterns.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug discovery professionals. Its robust synthesis, versatile reactivity, and proven success as a core scaffold for potent kinase inhibitors underscore its importance in the development of targeted therapies.[1][4] A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, empowers researchers to leverage this valuable building block to its full potential, paving the way for the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. 20870-77-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. CAS 20870-77-3 | 4H48-5-X9 | MDL MFCD03787567 | 4-Chloro-2-oxindole | SynQuest Laboratories [synquestlabs.com]

- 8. 4-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO | CID 1480686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-CHLORO-1,3-DIHYDRO-INDOL-2-ONE | 20870-77-3 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 14. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib | Semantic Scholar [semanticscholar.org]

- 15. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 4-Chloroindolin-2-one: A Cornerstone Scaffold for Kinase Inhibitor Development

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundational building blocks for potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The indolin-2-one (or oxindole) core is a prominent member of this class, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its unique bicyclic structure, combining an aromatic benzene ring with a lactam-fused pyrrolidine ring, provides a rigid yet versatile template for molecular design.

This guide focuses on a key derivative: 4-Chloroindolin-2-one. The strategic placement of a chlorine atom at the 4-position of the indolinone core significantly enhances its utility as a synthetic intermediate. This halogen serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries.[2] Consequently, this compound has become a critical starting material in the development of targeted therapies, most notably in the realm of oncology, where it serves as a precursor for potent kinase inhibitors.[3] This document provides an in-depth exploration of its molecular structure, physicochemical properties, reactivity, and its pivotal role in the synthesis of next-generation therapeutics targeting critical signaling pathways in cancer.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design. This compound is a solid, typically appearing as a yellow powder, with a defined set of characteristics that govern its behavior in chemical systems.

Structural and Weight Characteristics

The molecule consists of an indolin-2-one core with a chlorine atom substituted at the C4 position of the benzene ring. Its structural details and corresponding weights are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1,3-dihydroindol-2-one | [1] |

| Synonyms | 4-Chlorooxindole, 4-Chloro-2-oxoindole | [1] |

| CAS Number | 20870-77-3 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Exact Mass | 167.0137915 Da | [1] |

Physicochemical Data

The physical properties of this compound influence its solubility, stability, and reaction kinetics. These parameters are crucial for designing experimental protocols and for formulation studies in drug development.

| Property | Value | Source(s) |

| Melting Point | 206-208 °C | |

| Boiling Point (Predicted) | 340.3 ± 42.0 °C | |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | |

| Storage Temperature | Room temperature, dry |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and purity. The key spectral features for this compound are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms. Key expected signals include a singlet for the C3 methylene protons (CH₂), distinct aromatic protons on the chlorinated benzene ring, and a broad singlet for the N-H proton of the lactam.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Characteristic signals include a peak for the C3 methylene carbon, several peaks in the aromatic region corresponding to the six carbons of the benzene ring, and a downfield signal for the C2 carbonyl carbon of the lactam.

Infrared (IR) Spectroscopy: The IR spectrum highlights the key functional groups. A strong absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the C=O (lactam carbonyl) stretching vibration. Another characteristic peak is the N-H stretch, typically appearing as a broad band around 3200 cm⁻¹. The C-Cl bond will also show a characteristic vibration in the fingerprint region.

Chemical Reactivity and Synthetic Protocols

The synthetic value of this compound is primarily derived from the reactivity of its C-Cl bond. As an aryl chloride, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This capability is the cornerstone of its use in building complex drug-like molecules.

The Logic of Cross-Coupling: Activating the C-Cl Bond

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[4] It is particularly valuable for aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The reaction's success hinges on a carefully designed catalytic system that can overcome the high bond dissociation energy of the C-Cl bond.

The key components are:

-

Palladium Pre-catalyst: A source of Palladium(0), which is the active catalytic species. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are often used.[5]

-

Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial. They coordinate to the palladium center, increasing its electron density and promoting the oxidative addition step (the insertion of Pd(0) into the C-Cl bond), which is the rate-limiting step for aryl chlorides. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile for the transmetalation step. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5]

The logical flow of this catalytic process is illustrated in the diagram below.

Field-Proven Protocol: N-Arylation of this compound

The following protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl chlorides and is presented as a robust starting point for the synthesis of N-arylated indolinone derivatives.

Objective: To synthesize N-aryl-4-chloroindolin-2-one via palladium-catalyzed cross-coupling.

Materials:

-

This compound

-

Aryl amine (e.g., morpholine, aniline derivative)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos]

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous, degassed toluene via syringe.

-

Reagent Loading: Stir the mixture at room temperature for 5-10 minutes until a homogeneous solution forms. Add this compound (1.0 equivalent) and the desired amine (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.

This protocol provides a reliable method for diversifying the this compound scaffold, creating a library of compounds for biological screening.

Application in Drug Discovery: Targeting VEGFR-2 in Angiogenesis

The true power of the this compound scaffold is realized in its application as a precursor for multi-kinase inhibitors. Many cancers rely on angiogenesis—the formation of new blood vessels—to supply tumors with nutrients and oxygen, enabling their growth and metastasis.[6] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[7]

Mechanism of Action: Inhibiting the Kinase "Switch"

VEGFR-2 is a transmembrane protein that becomes activated upon binding its ligand, VEGF. This binding causes two receptor molecules to dimerize, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains. This phosphorylation event acts as a molecular "on" switch, initiating a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[6]

Small molecule inhibitors derived from the indolin-2-one scaffold, such as the FDA-approved drug Sunitinib, are designed to function as ATP-competitive inhibitors.[8][9] They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This effectively blocks the activation of the receptor, shutting down the downstream signaling cascade and inhibiting angiogenesis.[5]

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention for an indolin-2-one-based kinase inhibitor.

The development of Sunitinib, which utilizes a fluorinated oxindole core, exemplifies the clinical success of this strategy.[10] The synthesis of Sunitinib and its analogues often involves the Knoevenagel condensation of a substituted oxindole (like 4-chloro- or 5-fluoro-oxindole) with a formylated pyrrole derivative, highlighting the central role of the oxindole scaffold.[11][12] By modifying the substituents attached to the this compound core via reactions like the Buchwald-Hartwig amination, researchers can fine-tune the selectivity and potency of these inhibitors against VEGFR-2 and other related kinases.[3]

Conclusion

This compound is far more than a simple chlorinated heterocycle; it is a strategically designed building block that empowers modern medicinal chemistry. Its robust physicochemical properties, coupled with the predictable reactivity of its C-Cl bond, make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of indolin-2-one derivatives as potent kinase inhibitors, particularly in the context of anti-angiogenic cancer therapy, underscores the immense value of this privileged scaffold. As researchers continue to explore new therapeutic targets, the versatility and synthetic accessibility of this compound will ensure its continued prominence as a cornerstone in the discovery and development of innovative medicines.

References

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 10. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Spectroscopic Profile of 4-Chloroindolin-2-one: A Technical Guide

Introduction

4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of indolin-2-one. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 4-position of the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in drug discovery and development.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in complex biological matrices.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. The chlorine substituent at the C4 position and the methylene group at C3 are key features that give rise to characteristic spectral signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the amine proton. The electron-withdrawing nature of the chlorine atom and the amide group will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H |

| ~7.2 | Triplet | 1H | H-6 |

| ~7.0 | Doublet | 1H | H-5 |

| ~6.8 | Doublet | 1H | H-7 |

| ~3.6 | Singlet | 2H | CH₂ |

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

The downfield chemical shift of the N-H proton is characteristic of an amide proton. The aromatic protons are expected to show a splitting pattern corresponding to their coupling with adjacent protons. The methylene protons at the C3 position are expected to appear as a singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~142 | C-7a |

| ~130 | C-4 |

| ~128 | C-6 |

| ~125 | C-3a |

| ~123 | C-5 |

| ~110 | C-7 |

| ~36 | C-3 |

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the lactam ring, as well as C-H and C-Cl bonds.

Table 3: Expected IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1710 | Strong, Sharp | C=O Stretch (Lactam) |

| ~1610, ~1470 | Medium | C=C Stretch (Aromatic) |

| ~780 | Strong | C-Cl Stretch |

The broadness of the N-H stretch is indicative of hydrogen bonding. The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) is expected at m/z 167, corresponding to the molecule with the ³⁵Cl isotope. A significant M+2 peak at m/z 169, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through the loss of small molecules such as CO and HCl, as well as cleavage of the lactam ring.

Workflow for Spectroscopic Analysis of this compound

References

Introduction: The Significance of 4-Chloroindolin-2-one in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroindolin-2-one

This compound, also known as 4-chlorooxindole, is a heterocyclic building block of considerable interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its core structure, an oxindole scaffold, is a privileged motif found in numerous bioactive molecules and approved therapeutics, particularly in the development of kinase inhibitors for oncology.[3][4] The strategic placement of a chlorine atom at the 4-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates.[3]

For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are solubility and stability. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life, formulation development, and ultimate therapeutic efficacy.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic and mechanistic reasoning behind the experimental approaches used to characterize this important intermediate.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. These intrinsic attributes govern its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2] |

| Molecular Weight | 167.59 g/mol | [1][3] |

| Appearance | White to off-white/yellow powder | [5][6] |

| Melting Point | 206-208°C | [3][6] |

| pKa (Predicted) | 13.27 ± 0.20 | [6] |

| CAS Number | 20870-77-3 | [1][2][3] |

Part 1: Solubility Profile Assessment

Solubility is a gatekeeper of bioavailability. A compound must dissolve to be absorbed and exert its therapeutic effect. The solubility of this compound is assessed in both aqueous and organic media to understand its behavior from initial high-throughput screening (HTS) to final formulation.

Aqueous and Organic Solubility

The molecular structure of this compound—a largely rigid, aromatic system with a polar lactam group—suggests limited aqueous solubility but better solubility in organic solvents. The lactam moiety can participate in hydrogen bonding, but the hydrophobic chlorobenzene portion dominates.

While specific, publicly available quantitative data is limited, a qualitative profile can be predicted based on its structure and data from analogous compounds.[5][7] Experimental determination is essential for any drug development program.

| Solvent | Predicted Solubility | Rationale & Causality |

| Water | Poorly Soluble | The hydrophobic chlorophenyl ring dominates, limiting interaction with polar water molecules. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | At physiological pH, the molecule is neutral, offering no pH-driven solubility enhancement. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective at solvating a wide range of organic molecules. Commonly used for compound stock solutions.[5] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving this compound.[5] |

| Ethanol / Methanol | Moderately Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating moderate solvation.[7] |

Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction, the equilibrium solubility ("thermodynamic solubility") must be measured. This value represents the true saturation point of the compound and is critical for preclinical development.

Causality Behind the Method:

This "shake-flask" method is the gold standard because it allows the compound to reach a true thermodynamic equilibrium between its solid and dissolved states. The extended incubation period ensures that the measured concentration is not an artifact of slow dissolution kinetics. Using a buffered system like PBS is crucial as it mimics physiological pH and controls for any pH shifts that might occur upon dissolution.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. This duration is usually sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[8]

-

Calculation: The measured concentration, after accounting for the dilution factor, is the equilibrium solubility in µg/mL or µM.

Part 2: Stability Profile and Forced Degradation

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could be inactive or even toxic. Forced degradation studies are the cornerstone of this evaluation, intentionally exposing the drug substance to harsh conditions to accelerate decomposition.[9][10] The goal is to achieve 5-20% degradation, providing sufficient degradants for analytical method validation and structural elucidation.[11]

Overview of Degradation Pathways

The this compound structure possesses several potential points of instability:

-

Lactam Ring: Susceptible to hydrolysis under acidic and basic conditions.

-

Aromatic Ring: Can undergo oxidation or photolytic reactions.

-

Benzylic Position (C3): The methylene group adjacent to the carbonyl and aromatic ring is activated and can be a site for oxidation.

Forced Degradation Experimental Design

A comprehensive study should follow established regulatory guidance.[9][12] A stock solution of this compound (e.g., in acetonitrile or methanol) is subjected to a panel of stress conditions in parallel.

Causality Behind the Method:

This multi-pronged approach systematically probes all major degradation pathways relevant to pharmaceutical products.[9] Using both acid and base tests the full spectrum of hydrolytic lability. Hydrogen peroxide is a standard choice for oxidative stress as it mimics potential oxidative processes mediated by reactive oxygen species.[12] Thermal and photostability testing simulate the effects of improper storage and exposure to light during manufacturing and administration.[12][13] Running a "control" sample (drug in neutral solution) and a "dark control" for photostability is a self-validating mechanism to isolate the effect of each specific stressor from simple solution or thermal instability.

Summary of Stress Conditions and Expected Outcomes

| Stress Condition | Typical Protocol | Expected Outcome & Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours.[12] | High potential for degradation. The primary pathway is likely the hydrolysis of the amide (lactam) bond, leading to ring-opening and the formation of 2-amino-5-chlorophenylacetic acid. |

| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours.[12] | High potential for degradation. Similar to acid hydrolysis, saponification of the lactam bond will lead to the corresponding carboxylate salt of the ring-opened amino acid. |

| Oxidation | 3-30% H₂O₂ at room temperature for up to 24 hours.[12] | Moderate potential for degradation. Oxidation may occur at the C3 position to form an intermediate radical, or potentially lead to N-oxides or hydroxylation of the aromatic ring. Dehydrogenation to the corresponding indole is also a possibility.[14] |

| Thermal (in solution) | Heat solution at 70°C for 1-2 months.[12] | Low to moderate potential for degradation. While the solid is stable to its melting point, prolonged heating in solution can accelerate hydrolysis or other reactions. |

| Photostability | Expose solid and solution to ICH Q1B conditions: ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA).[13][15] | Potential for degradation. Aromatic heterocyclic systems are often light-sensitive. Degradation could involve radical mechanisms, dimerization, or reaction with the solvent. A dark control is mandatory. |

Potential Hydrolytic Degradation Product

The most predictable degradation pathway is hydrolysis of the internal amide bond.

Conclusion: A Roadmap for Development

This guide establishes a clear, scientifically grounded framework for evaluating the solubility and stability of this compound. While possessing favorable characteristics as a synthetic intermediate, its predicted poor aqueous solubility and potential for hydrolytic degradation are critical factors that must be addressed during drug development.

The experimental protocols detailed herein provide a robust methodology for generating the essential data required for lead optimization, candidate selection, and formulation strategy. By understanding and quantifying these fundamental properties early, research teams can mitigate risks, accelerate timelines, and increase the probability of successfully advancing molecules built from this valuable scaffold into clinical development.

References

- 1. 4-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO | CID 1480686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-CHLORO-1,3-DIHYDRO-INDOL-2-ONE | 20870-77-3 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. agilent.com [agilent.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. pharmtech.com [pharmtech.com]

- 12. ijrpp.com [ijrpp.com]

- 13. database.ich.org [database.ich.org]

- 14. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

A Technical Guide to 4-Chloroindolin-2-one Derivatives and Analogs: From Synthesis to Therapeutic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Chloroindolin-2-one Scaffold – A Privileged Core in Modern Medicinal Chemistry

The indolin-2-one (or oxindole) nucleus is a cornerstone heterocyclic motif in drug discovery, forming the structural basis for a multitude of biologically active compounds. Within this family, the this compound scaffold has emerged as a particularly valuable building block.[1] Its strategic chloro-substituent not only influences the electronic properties of the ring system but, more importantly, serves as a versatile chemical handle for sophisticated molecular engineering.[1] This guide provides an in-depth exploration of this compound derivatives and their analogs, detailing their synthesis, dissecting their structure-activity relationships, and illuminating their primary role as potent kinase inhibitors, alongside emerging applications in diverse therapeutic areas.

Chemical and Physical Properties of the Core Scaffold

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Melting Point | 206-208°C | [1] |

| CAS Number | 20870-77-3 |[2] |

Chapter 1: Synthetic Strategies and Methodologies

The therapeutic potential of any scaffold is unlocked by the chemical methodologies available to build and diversify it. The synthesis of this compound derivatives follows a logical, multi-stage workflow, beginning with the formation of the core and proceeding to its strategic functionalization.

Core Scaffold Synthesis

The construction of the this compound core can be achieved through various routes, often involving the cyclization of appropriately substituted aniline precursors. A common strategy involves the chlorination of an N-protected indole, followed by subsequent transformations to yield the desired oxindole. For instance, N-protected indole-3-formaldehydes can be reacted with N-chlorosuccinimide (NCS) to achieve regioselective chlorination at the C4 position.[3] The mild conditions and high selectivity of such methods make them suitable for scalable production.[3]

The Role of the C4-Chloro Group: A Gateway to Diversification

The true synthetic value of the this compound core lies in the reactivity of its chlorine atom. This substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the precise and controlled introduction of a wide array of chemical moieties (e.g., aryl, heteroaryl, alkyl groups) at a key position, enabling extensive exploration of the chemical space and fine-tuning of biological activity.[1]

References

The 4-Chloroindolin-2-one Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a chlorine atom at the 4-position of this heterocyclic system gives rise to the 4-Chloroindolin-2-one scaffold, a framework that has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse therapeutic potential of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their in vitro evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around this versatile chemical scaffold.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound, also known as 4-chlorooxindole, is a heterocyclic organic compound with the chemical formula C₈H₆ClNO.[1] Its structure, characterized by a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group and a chlorine substituent, provides a unique combination of steric and electronic properties. This substitution pattern allows for further functionalization, making it a valuable building block in the synthesis of a wide array of biologically active molecules.[2] The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, often enhancing their potency and selectivity.

The versatility of the this compound scaffold stems from its ability to interact with various biological targets, including enzymes and receptors. This has led to the development of derivatives with a wide spectrum of therapeutic applications, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting the Engines of Malignancy

The this compound scaffold has emerged as a particularly fruitful starting point for the design of potent anticancer agents.[3][4][5] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, with kinase inhibition being one of the most prominent.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Several this compound derivatives have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs) and intracellular kinases.[9][10] For instance, substituted indolin-2-ones have demonstrated selective inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis.[7][11] By binding to the ATP-binding pocket of these kinases, these compounds can block downstream signaling cascades, thereby inhibiting tumor growth and metastasis.[9]

Visualizing the Kinase Inhibition Pathway

Caption: Kinase inhibition by this compound derivatives.

Prominent Anticancer Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| LM08 | 6-Cl substitution in the 3-quinolinyl moiety | A2780 (Ovarian) | Potent and selective | [12] |

| 5h | Thiazolidinone moiety | HT-29 (Colon) | 0.016 | [5] |

| 5h | Thiazolidinone moiety | H460 (Lung) | 0.0037 | [5] |

| 1c | 2-oxo-2-phenylethylidene side chain | HCT-116 (Colon) | Submicromolar | [3] |

| 1h | 2-oxo-2-phenylethylidene side chain | HCT-116 (Colon) | Submicromolar | [3] |

| 14g | Chloropyrrole moiety | A549 (Lung) | 0.32 | [11] |

| 14g | Chloropyrrole moiety | KB (Oral) | 0.67 | [11] |

| VIb-d | 5-halo substitution | HeLa (Cervical) | 10.64 - 33.62 | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][13][14]

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The this compound scaffold has shown promise as a source of novel antimicrobial agents.[15][16][17]

Mechanism of Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, studies on related indole compounds suggest that they may disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential cellular processes.[15][16] For instance, 4-chloroindole has been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus.[15]

Notable Antimicrobial Derivatives

| Compound | Target Microorganism | Activity | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | MIC = 50 µg/mL; inhibits biofilm formation | [15][16] |

| 7-Chloroindole | Vibrio parahaemolyticus | MIC = 200 µg/mL; inhibits biofilm formation | [15][16] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The this compound scaffold has also been explored for its anti-inflammatory potential.[21][22][23]

Mechanism of Action

Derivatives of indolin-2-one have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[21][22] Some compounds have been found to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[21] Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, is another potential mechanism.[24][25][26]

Promising Anti-inflammatory Derivatives

| Compound | Key Findings | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibited NO, TNF-α, and IL-6 production; inhibited Akt, MAPK, and NF-κB signaling | [21] |

| Compound 7i | Inhibited expression of TNF-α, IL-6, COX-2, and iNOS; showed in vivo efficacy in a sepsis model | [22] |

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages.[24]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense potential of this chemical framework. The ability to readily functionalize the core structure allows for fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

Future research in this area should continue to explore the vast chemical space around the this compound core. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more selective and potent inhibitors. Furthermore, elucidating the detailed molecular mechanisms of action will provide valuable insights for target-based drug discovery. As our understanding of the biological roles of this remarkable scaffold expands, so too will its impact on human health.

References

- 1. 4-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO | CID 1480686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

- 11. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 15. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 16. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. [PDF] Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 22. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. journalajrb.com [journalajrb.com]

- 25. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Chloroindolin-2-one: A Technical Guide to Target Identification and Validation

Abstract

The indolin-2-one chemical scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide provides a comprehensive technical overview of the potential therapeutic targets of a specific derivative, 4-Chloroindolin-2-one. While direct literature on this exact molecule is sparse, its structural similarity to numerous approved and investigational drugs allows for a robust, predictive analysis of its likely molecular interactions.[2] This document will delve into the primary target classes, the associated signaling pathways, and the requisite experimental protocols for target validation, empowering researchers to explore the full therapeutic promise of this compound.

Introduction: The Indolin-2-one Privileged Scaffold

The indolin-2-one core, also known as oxindole, is a bicyclic aromatic heterocyclic organic compound that has been extensively explored by researchers in academia and industry.[3] Its rigid structure provides a stable platform for diverse chemical modifications, enabling the fine-tuning of pharmacological activity. A significant number of drugs and clinical candidates are built upon this scaffold, most notably in the field of oncology.[1][3] Marketed drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®), both potent multi-targeted kinase inhibitors, feature the indolin-2-one core, underscoring its importance in cancer therapy.[1][4][5]

The addition of a chlorine atom at the 4th position of the indolin-2-one ring, creating this compound, is a key functionalization.[2][6] This modification can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity and selectivity for various protein targets. The chloro-substituent also provides a handle for further chemical modifications through cross-coupling reactions, making it a valuable intermediate in drug discovery.[2]

Primary Putative Target Class: Protein Kinases

Based on the extensive body of research on analogous compounds, the most probable and high-value targets for this compound are protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them highly attractive drug targets.

Receptor Tyrosine Kinases (RTKs)

The indolin-2-one scaffold is a well-established pharmacophore for binding to the ATP-binding pocket of RTKs.[7]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a key mechanism for anti-angiogenic therapies.[4][7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Sunitinib, a prominent indolin-2-one derivative, exerts its anti-cancer effects in part through potent inhibition of VEGFR-2.[4][7] It is highly probable that this compound will exhibit inhibitory activity against VEGFRs.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and differentiation. Their aberrant activation is implicated in various cancers. Many indolin-2-one-based kinase inhibitors, including Sunitinib, also target PDGFRs.

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. Dysregulation of this pathway is linked to cancer and developmental disorders.

Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases

Beyond RTKs, the indolin-2-one scaffold has shown activity against other kinase families.

-

p21-Activated Kinase 1 (PAK1): PAK1 is a key regulator of cell motility, survival, and proliferation.[8] It has emerged as a promising target in cancer therapy, especially in breast cancer.[8] Structure-based design has led to the development of potent 2-indolinone derivatives as PAK1 inhibitors.[8]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. Indolinone derivatives have been explored as LRRK2 inhibitors, with some compounds showing high affinity.[9]

Signaling Pathway Modulation

Inhibition of the aforementioned kinases by this compound would disrupt critical downstream signaling cascades.

Caption: Putative signaling pathway inhibition by this compound.

Other Potential Target Classes

While kinases are the most prominent targets, the versatility of the indolin-2-one scaffold suggests other potential interactions.

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Recent studies have explored hybrid molecules combining the indolin-2-one scaffold with functional groups known to inhibit HDACs, creating dual VEGFR/HDAC inhibitors.[4][10]

-

Thioredoxin Reductase (TrxR): TrxR is a key enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells.[11] Some indolin-2-one derivatives have been identified as potent inhibitors of TrxR, leading to oxidative stress and apoptosis in cancer cells.[11]

-

Dopamine D4 Receptor: Derivatives of indolin-2-one have been synthesized and shown to have a high affinity and selectivity for the dopamine D4 receptor, suggesting potential applications in neurological disorders.[12]

-

Microtubule Destabilization: Certain indolin-2-one derivatives have demonstrated the ability to destabilize microtubules, a mechanism distinct from kinase inhibition, leading to cytotoxic effects in cancer cells.[1]

Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is required to definitively identify and validate the therapeutic targets of this compound.

Caption: A streamlined workflow for target identification and validation.

Step 1: Broad Target Screening (In Vitro)

The initial step is to perform a broad screen against a large panel of kinases to identify primary targets.

Protocol: Kinase Panel Screening (Example: DiscoveRx KINOMEscan®)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-